2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0877067
InChI: InChI=1S/C18H22N4O2S/c19-16-15(12-7-3-1-4-8-12)17(24)22-18(21-16)25-11-14(23)20-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,20,23)(H3,19,21,22,24)
SMILES: C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3
Molecular Formula: C18H22N4O2S
Molecular Weight: 358.5 g/mol

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide

CAS No.:

Cat. No.: VC0877067

Molecular Formula: C18H22N4O2S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide -

Specification

Molecular Formula C18H22N4O2S
Molecular Weight 358.5 g/mol
IUPAC Name 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
Standard InChI InChI=1S/C18H22N4O2S/c19-16-15(12-7-3-1-4-8-12)17(24)22-18(21-16)25-11-14(23)20-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,20,23)(H3,19,21,22,24)
Standard InChI Key MZKFIIQHKRRXIB-UHFFFAOYSA-N
Isomeric SMILES C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3
SMILES C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3
Canonical SMILES C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator